Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside
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Overview
Description
Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside is a complex carbohydrate derivative. This compound is notable for its use in carbohydrate chemistry, particularly in the synthesis of oligosaccharides. The presence of multiple protecting groups, such as benzoyl, benzylidene, and naphthylmethyl, makes it a valuable intermediate in the synthesis of more complex carbohydrate structures .
Preparation Methods
The synthesis of Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzoyl and benzylidene groups. This step is crucial to prevent unwanted reactions at these positions.
Introduction of the Thioglycoside Linkage: The thioglycoside linkage is introduced by reacting the protected glucopyranoside with a thiol reagent.
Attachment of the Naphthylmethyl Group: The 2-naphthylmethyl group is introduced using a suitable naphthylmethyl halide under basic conditions.
Chemical Reactions Analysis
Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside undergoes several types of chemical reactions:
Oxidation: The naphthylmethyl group can be oxidatively cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Catalytic hydrogenation can be used to remove benzylidene and benzoyl protecting groups.
Substitution: The thioglycoside linkage can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include DDQ for oxidation, palladium on carbon (Pd/C) for hydrogenation, and various bases and acids for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside is primarily used in the field of carbohydrate chemistry. Its applications include:
Synthesis of Oligosaccharides: It serves as an intermediate in the synthesis of complex oligosaccharides, which are important in biological research and drug development.
Study of Glycosylation Reactions: Researchers use this compound to study the mechanisms and selectivity of glycosylation reactions.
Development of Glycoconjugates: It is used in the synthesis of glycoconjugates, which have applications in vaccine development and as therapeutic agents.
Mechanism of Action
The mechanism of action of Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside is primarily related to its role as a protected intermediate in glycosylation reactions. The protecting groups stabilize the molecule and prevent unwanted side reactions, allowing for selective glycosylation at specific positions. The thioglycoside linkage is particularly useful for its stability and reactivity under glycosylation conditions .
Comparison with Similar Compounds
Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside can be compared with other protected thioglycosides, such as:
Ethyl 2-O-benzyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-1-thio-α-D-mannopyranoside: Similar in structure but with different protecting groups and glycosidic linkage.
Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-1-thio-β-D-gulopyranoside: Another similar compound with variations in the sugar moiety.
The uniqueness of this compound lies in its specific combination of protecting groups and its utility in selective glycosylation reactions.
Properties
Molecular Formula |
C37H32O6S |
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Molecular Weight |
604.7 g/mol |
IUPAC Name |
[8-(naphthalen-2-ylmethoxy)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C37H32O6S/c38-35(27-13-4-1-5-14-27)42-34-33(39-23-25-20-21-26-12-10-11-17-29(26)22-25)32-31(41-37(34)44-30-18-8-3-9-19-30)24-40-36(43-32)28-15-6-2-7-16-28/h1-22,31-34,36-37H,23-24H2 |
InChI Key |
CQSHHRUFYIYQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC6=CC=CC=C6C=C5)OC(O1)C7=CC=CC=C7 |
Origin of Product |
United States |
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